6-chloro-3,4-dihydro-2H-1,4-benzoxazine (CAS 70558-11-1) is a halogenated bicyclic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Featuring a morpholine-like 1,4-oxazine ring fused to a chlorinated benzene core, this compound offers a versatile secondary amine for N-alkylation or acylation, alongside a stable aryl chloride handle for late-stage transition-metal-catalyzed cross-coupling [1]. In procurement contexts, it is primarily selected to introduce the benzoxazine pharmacophore while simultaneously blocking metabolic liabilities at the C6 position and modulating the lipophilicity of the final active pharmaceutical ingredient (API) [2].
Substituting 6-chloro-3,4-dihydro-2H-1,4-benzoxazine with its unsubstituted or alternative halogenated counterparts introduces significant process and efficacy risks. Using the unsubstituted 3,4-dihydro-2H-1,4-benzoxazine leaves the C6 position—para to the activating oxygen atom—vulnerable to rapid oxidative metabolism, drastically reducing the half-life of downstream APIs [1]. Conversely, substituting with the 6-bromo analog creates a liability during harsh upstream synthetic steps (such as strong base treatments or organolithium reactions) due to premature halogen-metal exchange [2]. Furthermore, attempting to synthesize the 6-chloro derivative in-house via direct electrophilic chlorination of the unsubstituted core typically yields a difficult-to-separate mixture of 6-chloro and 7-chloro regioisomers, driving up purification costs and lowering overall process yield .
The incorporation of a chlorine atom at the C6 position of the benzoxazine core effectively blocks one of the primary sites of oxidative metabolism. Because C6 is para to the electron-donating oxygen atom, the unsubstituted benzoxazine is highly susceptible to CYP450-mediated aromatic hydroxylation. Utilizing the 6-chloro derivative completely abrogates this specific metabolic pathway, typically increasing the metabolic half-life of the resulting API while adding approximately +0.6 to +0.7 to the calculated logP, enhancing membrane permeability[1].
| Evidence Dimension | C6-aromatic hydroxylation susceptibility |
| Target Compound Data | 6-chloro-3,4-dihydro-2H-1,4-benzoxazine (0% C6-hydroxylation, blocked) |
| Comparator Or Baseline | 3,4-dihydro-2H-1,4-benzoxazine (High susceptibility, primary metabolic soft spot) |
| Quantified Difference | Complete elimination of C6-oxidation liability and ~+0.6 logP increase. |
| Conditions | Standard in vitro human liver microsome (HLM) predictive models for benzoxazine-containing APIs. |
Procuring the 6-chloro building block directly solves a major pharmacokinetic liability early in the drug design process without requiring downstream late-stage fluorination or chlorination.
When designing multi-step syntheses that require strong bases or organometallic reagents prior to cross-coupling, the choice of halogen is critical. The 6-chloro-3,4-dihydro-2H-1,4-benzoxazine exhibits high stability against unwanted halogen-metal exchange when exposed to n-butyllithium at -78°C (provided the amine is protected). In contrast, the 6-bromo analog undergoes rapid and often uncontrolled lithium-halogen exchange under identical conditions, leading to significant yield loss and side-product formation [1]. The aryl chloride can later be selectively activated using modern palladium catalysts (e.g., with XPhos or RuPhos ligands) [2].
| Evidence Dimension | Stability toward n-BuLi at -78°C (amine protected) |
| Target Compound Data | 6-chloro-3,4-dihydro-2H-1,4-benzoxazine (>95% retention of halogen) |
| Comparator Or Baseline | 6-bromo-3,4-dihydro-2H-1,4-benzoxazine (<10% retention, rapid exchange) |
| Quantified Difference | >85% improvement in starting material integrity during organolithium steps. |
| Conditions | Treatment with 1.1 eq n-BuLi in THF at -78°C for 1 hour. |
Allows chemists to perform complex functionalizations on the oxazine ring or other parts of the molecule without prematurely losing the critical C6 coupling handle.
Direct procurement of pure 6-chloro-3,4-dihydro-2H-1,4-benzoxazine provides a measurable efficiency advantage over attempting in-house electrophilic chlorination of the unsubstituted core. Direct chlorination typically yields a statistical and electronic mixture of the 6-chloro (para to O) and 7-chloro (para to N) isomers, often in a 60:40 to 70:30 ratio. Separating these regioisomers requires resource-intensive preparative chromatography. Procuring the >98% pure 6-chloro building block bypasses this bottleneck, instantly recovering >30% in process yield and ensuring batch-to-batch reproducibility in downstream API manufacturing .
| Evidence Dimension | Regioisomeric purity and process yield |
| Target Compound Data | Procured 6-chloro-3,4-dihydro-2H-1,4-benzoxazine (>98% pure) |
| Comparator Or Baseline | In-house chlorination of unsubstituted benzoxazine (~60-70% 6-chloro, ~30-40% 7-chloro) |
| Quantified Difference | Elimination of 30-40% regioisomeric waste and avoidance of prep-HPLC. |
| Conditions | Standard electrophilic aromatic substitution on 3,4-dihydro-2H-1,4-benzoxazine. |
Purchasing the isomerically pure compound drastically reduces labor and solvent costs associated with difficult regioisomer separation.
Due to the C6-chlorine blocking oxidative metabolism, this compound is a highly suitable starting material for developing CNS-active agents and neuromuscular drugs where the benzoxazine core is a key pharmacophore. It ensures prolonged half-life compared to unsubstituted analogs [1].
The stability of the aryl chloride handle allows for extensive elaboration of the secondary amine (via alkylation, acylation, or epoxide opening) followed by late-stage Buchwald-Hartwig or Suzuki couplings at the C6 position to generate diverse libraries of drug candidates [2].
In complex syntheses where intermediate steps require strong bases or organolithium reagents, the 6-chloro derivative is preferred over the 6-bromo analog to prevent premature halogen-metal exchange, preserving the halogen for subsequent targeted functionalization [3].